Ethyl (3-amino-1-methyl-4-nitro-1H-pyrrole-2-carbothioyl)carbamate
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Overview
Description
Ethyl (3-amino-1-methyl-4-nitro-1H-pyrrole-2-carbonothioyl)carbamate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-amino-1-methyl-4-nitro-1H-pyrrole-2-carbonothioyl)carbamate typically involves multi-step organic reactions. One common method starts with the nitration of a pyrrole derivative, followed by amination and subsequent carbonothioylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-amino-1-methyl-4-nitro-1H-pyrrole-2-carbonothioyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions typically involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl (3-amino-1-methyl-4-nitro-1H-pyrrole-2-carbonothioyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which Ethyl (3-amino-1-methyl-4-nitro-1H-pyrrole-2-carbonothioyl)carbamate exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl (3-amino-1-methyl-4-nitro-1H-pyrrole-2-carboxylate): Similar structure but with a carboxylate group instead of a carbonothioyl group.
Methyl (3-amino-1-methyl-4-nitro-1H-pyrrole-2-carbonothioyl)carbamate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl (3-amino-1-methyl-4-nitro-1H-pyrrole-2-carbonothioyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
72082-37-2 |
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Molecular Formula |
C9H12N4O4S |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
ethyl N-(3-amino-1-methyl-4-nitropyrrole-2-carbothioyl)carbamate |
InChI |
InChI=1S/C9H12N4O4S/c1-3-17-9(14)11-8(18)7-6(10)5(13(15)16)4-12(7)2/h4H,3,10H2,1-2H3,(H,11,14,18) |
InChI Key |
ZXKKGSYVVCFJNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=S)C1=C(C(=CN1C)[N+](=O)[O-])N |
Origin of Product |
United States |
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